3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione 3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Brand Name: Vulcanchem
CAS No.: 1005266-97-6
VCID: VC6546082
InChI: InChI=1S/C25H22N2O4/c1-16-8-6-7-11-20(16)26-24(28)21-22(17-12-14-19(30-2)15-13-17)27(31-23(21)25(26)29)18-9-4-3-5-10-18/h3-15,21-23H,1-2H3
SMILES: CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Molecular Formula: C25H22N2O4
Molecular Weight: 414.461

3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

CAS No.: 1005266-97-6

Cat. No.: VC6546082

Molecular Formula: C25H22N2O4

Molecular Weight: 414.461

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione - 1005266-97-6

Specification

CAS No. 1005266-97-6
Molecular Formula C25H22N2O4
Molecular Weight 414.461
IUPAC Name 3-(4-methoxyphenyl)-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C25H22N2O4/c1-16-8-6-7-11-20(16)26-24(28)21-22(17-12-14-19(30-2)15-13-17)27(31-23(21)25(26)29)18-9-4-3-5-10-18/h3-15,21-23H,1-2H3
Standard InChI Key MEVRTFYDNMFGDA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s molecular formula, C25H22N2O4\text{C}_{25}\text{H}_{22}\text{N}_{2}\text{O}_{4}, corresponds to a molecular weight of 414.461 g/mol. Its IUPAC name, 3-(4-methoxyphenyl)-5-(2-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d] oxazole-4,6-dione, reflects a bicyclic system comprising a pyrrolidine ring fused to an isoxazole moiety. Key substituents include:

  • 4-Methoxyphenyl group: Introduces electron-donating effects via the methoxy (–OCH₃) substituent.

  • o-Tolyl group (2-methylphenyl): Provides steric bulk and modulates hydrophobic interactions.

  • Phenyl group: Enhances π-π stacking potential.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS No.1005266-97-6
Molecular FormulaC25H22N2O4\text{C}_{25}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight414.461 g/mol
SMILESCC1=CC=CC=C1N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
InChIKeyMEVRTFYDNMFGDA-UHFFFAOYSA-N

Crystallographic Insights

X-ray diffraction studies of analogous spiroisoxazolines reveal monoclinic crystal systems (space group C2/cC2/c) with lattice parameters a=21.941A˚,b=17.233A˚,c=15.404A˚,β=122.19a = 21.941 \, \text{Å}, b = 17.233 \, \text{Å}, c = 15.404 \, \text{Å}, \beta = 122.19^\circ . The pyrrolidine ring adopts a half-chair conformation, while the isoxazole ring remains planar. Intermolecular interactions, including C–H···O hydrogen bonds and weak C–H···π contacts, stabilize the supramolecular architecture .

Synthetic Methodologies

[3 + 2] Cycloaddition Strategies

The synthesis of pyrrolo[3,4-d]isoxazole derivatives often employs nitrone-alkyne cycloadditions. For example, Liu et al. (2021) developed a sequential protocol using indanone-derived nitrones and alkynes under mild conditions :

  • Nitrone Formation: Reaction of unsaturated ketones with NN-alkylhydroxylamines generates ketonitrones in situ.

  • Cycloaddition: Nitrones react with alkynes (e.g., diethyl acetylenedicarboxylate) in dichloromethane (DCM) or chloroform at 40–60°C, yielding spirocyclic isoxazolines with diastereomeric ratios up to 1.8:1 .

Representative Procedure :

  • Reactants: 3aa (0.20 mmol), diethyl acetylenedicarboxylate (0.30 mmol).

  • Conditions: DCM (3.0 mL), argon atmosphere, 40°C, 20 h.

  • Workup: Silica gel chromatography (petroleum ether/ethyl acetate = 10:1).

  • Yield: 99% (light yellow solid).

Alternative Pathways

Multi-component reactions (MCRs) involving phenylglyoxal, 2-hydroxynaphthoquinone, and urea derivatives also yield related heterocycles . For instance, Alipoor et al. (2015) synthesized pyrrolo[2,3-d]pyrimidines via one-pot condensations, highlighting the versatility of α,β-unsaturated carbonyl intermediates .

Reactivity and Functionalization

Ring-Opening Reactions

The isoxazole ring undergoes nucleophilic attack at the electron-deficient N–O bond. Treatment with Grignard reagents (e.g., MeMgBr) cleaves the isoxazole, forming β-enaminones . Subsequent cyclization or oxidation steps enable access to indenyl allylic alcohols or enamides .

Substituent Effects

  • Methoxy Group: Enhances solubility and directs electrophilic substitution to the para position.

  • o-Tolyl Group: Steric hindrance at the ortho position limits rotational freedom, favoring specific conformers in crystal packing .

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